Product packaging for LucidoneB(Cat. No.:CAS No. 97653-93-5)

LucidoneB

Cat. No.: B1649439
CAS No.: 97653-93-5
M. Wt: 400.5 g/mol
InChI Key: AJULRUMEMZKBQI-YZISURJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Natural Occurrence and Origin in Botanical Sources

Lucidone (B1675363) B is identified as a triterpenoid (B12794562) compound. chemfaces.combiocrick.com It has been isolated from the fruiting bodies of Ganoderma tropicum chemfaces.combiocrick.comchemfaces.com. Furthermore, Lucidone B has also been identified in Ganoderma lucidum nih.gov. Some studies suggest that Lucidone B, along with lucidones A and C, might be artifacts, potentially derived from compounds like methyl ganoderate N and O under alkaline conditions during the isolation process nih.gov.

Overview of Pre-clinical Research Significance

Pre-clinical investigations into Lucidone B indicate that it possesses several biological properties. Lucidone B has been reported to exhibit anti-cancer, anti-inflammatory, and hepatoprotective effects biosynth.com. While these properties have been noted, the specific mechanisms of action underlying these effects are not yet well understood biosynth.com. In particular, its positive influence on the liver appears to involve the inhibition of certain production processes biosynth.com. In broader studies concerning C25 triterpenoids from Ganoderma lucidum, some related nortriterpenoids, including those structurally similar to lucidones, have shown no significant cytotoxicity nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O5 B1649439 LucidoneB CAS No. 97653-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97653-93-5

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

IUPAC Name

(5R,7S,10S,13R,14R,17S)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione

InChI

InChI=1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13-,14+,16+,22+,23-,24+/m1/s1

InChI Key

AJULRUMEMZKBQI-YZISURJTSA-N

Isomeric SMILES

CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Canonical SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

melting_point

270 - 271 °C

physical_description

Solid

Origin of Product

United States

Synthetic Methodologies for Lucidone B and Analogs

Total Synthesis Approaches

The complete chemical synthesis of Lucidone (B1675363) B from simple starting materials has been achieved through various routes, evolving from longer, more classical methods to more efficient and concise strategies.

Early Synthetic Routes

An early synthetic approach to lucidone was reported in 1985. This method centered on the rearrangement of a butenolide intermediate. The synthesis commenced with the reaction of 2-cinnamoyl-3-hydroxy-5-methoxy-1,4-benzoquinone with a mixture of acetic anhydride (B1165640) and dimethyl sulfoxide. This reaction yielded (E)-4-(cinnamoylmethylene)-2-methoxybut-2-en-4-olide. Subsequent treatment of this butenolide with sodium methoxide (B1231860) induced a rearrangement to afford lucidone. This foundational work established a viable, albeit multi-step, pathway to the natural product.

Development of Synthetic Intermediates and Precursors

The evolution of synthetic routes to Lucidone B has been marked by the strategic development of key intermediates and precursors. In the early synthesis, the crucial intermediate was the (E)-4-(cinnamoylmethylene)-2-methoxybut-2-en-4-olide, formed from a benzoquinone precursor. The successful rearrangement of this butenolide was pivotal to the formation of the final cyclopentenedione (B8730137) ring system.

In contrast, the more concise modern synthesis utilizes different key precursors. Dimethyl squarate serves as a readily available starting material for a one-pot reduction and rearrangement sequence. nih.gov Furthermore, a monomethoxy cyclobutenedione is employed as a precursor for a subsequent Darzens reaction and ring expansion, efficiently constructing the core structure of Lucidone B. nih.gov The development of these intermediates has been instrumental in achieving a more practical and high-yielding synthesis of the natural product.

Derivatization and Analog Synthesis

To explore the structure-activity relationships and to develop novel compounds with potentially enhanced biological activities, the chemical modification of the Lucidone B scaffold and the synthesis of its analogs are crucial areas of research. While specific derivatization of Lucidone B is not extensively documented in publicly available literature, strategies can be inferred from the synthesis of analogs of related cyclopentenediones, such as Coruscanone A.

Strategies for Chemical Modification

General strategies for chemical modification often involve targeting specific functional groups within the molecule to introduce diversity. For Lucidone B, potential sites for modification include:

The Cyclopentenedione Ring: Alterations to the substituents on this core ring system could influence the electronic properties and steric profile of the molecule.

The Enolic Methoxyl Group: This group could be replaced with other alkoxy groups or functional moieties to probe its role in biological activity.

The Cinnamoyl Side Chain: Modifications to the phenyl ring of the cinnamoyl group, such as the introduction of various substituents (e.g., halogens, alkyl groups, or electron-donating/withdrawing groups), could significantly impact the molecule's interaction with biological targets. The double bond in the side chain also presents an opportunity for reactions such as hydrogenation or epoxidation.

These modifications can be achieved through standard synthetic transformations, allowing for the generation of a library of analogs for biological screening.

Synthesis of Novel Lucidone B Derivatives

While the synthesis of novel derivatives specifically from Lucidone B is not widely reported, the synthesis of analogs of the structurally related cyclopentenedione, Coruscanone A, provides a blueprint for potential derivative synthesis. For these analogs, modifications were successfully made to the cyclopentenedione ring, the enolic methoxy (B1213986) group, and the styryl side chain. nih.gov

For instance, analogs with different substituents on the aromatic ring of the side chain were prepared. This was achieved by using appropriately substituted benzaldehydes in the synthesis sequence. Furthermore, the methoxy group on the cyclopentenedione ring was varied, and in some cases, the entire cyclopentenedione core was replaced with a 1,4-benzoquinone (B44022) moiety to create structurally distinct analogs. nih.gov

These examples demonstrate that the synthesis of a diverse range of Lucidone B derivatives is feasible by employing similar synthetic strategies. The generation of such novel derivatives is essential for a comprehensive understanding of their structure-activity relationships and for the potential discovery of new therapeutic agents.

Mechanistic Elucidation of Biological Activities in Experimental Models

Modulation of Cellular Signaling Pathways

The observed biological effects of Lucidone (B1675363) B are mediated by its influence on crucial intracellular signaling cascades. Among these, the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to its mechanistic profile.

Nuclear Factor-κB (NF-κB) is a pivotal transcription factor involved in orchestrating immune and inflammatory responses by regulating the expression of numerous pro-inflammatory genes. Its activation typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκB, which then allows NF-κB to translocate to the nucleus and bind to DNA, initiating gene transcription. Lucidone B has been shown to significantly inhibit this activation process.

Lucidone B effectively inhibits the phosphorylation of IκB kinase (IKK) and the subsequent proteasome-mediated degradation of IκB proteins, particularly IκBα, in the cytosol. This stabilization of IκB prevents the release of NF-κB. For instance, studies in lipopolysaccharide (LPS)-induced mouse liver tissue demonstrated that Lucidone B inhibited the phosphorylation of IKK and the degradation of cytosolic IκB protein in a dose-dependent manner. wikipedia.org Similarly, in AAPH-treated human keratinocytes, pretreatment with Lucidone B suppressed NF-κB activity by inhibiting IκBα degradation. nih.govcabidigitallibrary.org

Consequently, this inhibition of IκB degradation prevents the nuclear translocation of NF-κB subunits. Research in LPS-induced mouse liver tissue revealed that Lucidone B decreased the nuclear localization of NF-κB subunits p65 and p50 in a dose-dependent manner. wikipedia.orgnih.gov This effect has also been observed in LPS-induced RAW 264.7 murine macrophage cells, where Lucidone B significantly and dose-dependently suppressed NF-κB activity by reducing IκBα degradation and subsequent nuclear translocation. nih.govcabidigitallibrary.org

MechanismExperimental ModelObserved Effect of Lucidone BReference
Inhibition of IκB Phosphorylation/DegradationLPS-induced mouse liver tissueDose-dependent inhibition of IKK phosphorylation and cytosolic IκB protein degradation. wikipedia.orgnih.gov
Inhibition of IκBα DegradationAAPH-treated human keratinocytesSuppression of NF-κB activity through inhibition of IκBα degradation. nih.govcabidigitallibrary.org
Prevention of NF-κB Nuclear Translocation (p65, p50)LPS-induced mouse liver tissueDose-dependent decrease in nuclear localization of p65 and p50 subunits. wikipedia.orgnih.gov
Prevention of NF-κB Nuclear TranslocationLPS-induced RAW 264.7 murine macrophage cellsSignificant and dose-dependent suppression of NF-κB activity. nih.govcabidigitallibrary.org

A direct consequence of inhibiting IκB degradation and NF-κB nuclear translocation is the suppression of NF-κB's ability to bind to specific DNA elements in the promoter regions of target genes. Experimental findings confirm that Lucidone B significantly reduces the DNA binding activity of NF-κB. In nuclear extracts obtained from LPS-activated mouse liver tissue, Lucidone B was shown to reduce NF-κB DNA binding activity. wikipedia.org Similarly, in LPS-induced macrophages, Lucidone B inhibited NF-κB DNA binding, as demonstrated by electrophoretic mobility shift assay (EMSA). nih.gov This suppression of DNA binding activity is crucial for its anti-inflammatory effects, as it directly impacts the transcription of pro-inflammatory mediators. wikipedia.orgnih.govciteab.com

MechanismExperimental ModelObserved Effect of Lucidone BReference
Suppression of NF-κB DNA Binding ActivityLPS-activated mouse liver tissueReduced DNA binding activity of NF-κB in nuclear extracts. wikipedia.org
Suppression of NF-κB DNA Binding ActivityLPS-induced macrophages (RAW 264.7 cells)Inhibition of NF-κB binding activity. nih.gov

Mitogen-Activated Protein Kinase (MAPK) cascades, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, are crucial components of cellular signaling pathways that regulate various processes, including inflammation, cell stress responses, and gene expression. Lucidone B has been demonstrated to modulate the activation of specific MAPK components, contributing to its biological effects. wikipedia.orgciteab.comfishersci.dkciteab.com

Lucidone B significantly inhibits the activation, specifically the phosphorylation, of c-Jun N-terminal Kinase (JNK1/2) in various experimental models. In LPS-induced mouse liver tissue, Lucidone B markedly inhibited the LPS-induced activation of JNK1/2 in a concentration-dependent manner, while the amounts of non-phosphorylated JNK1/2 remained unaffected. wikipedia.org This inhibition of JNK phosphorylation by Lucidone B has also been observed in AAPH-treated HaCaT cells, where it significantly suppressed the phosphorylation of JNK. fishersci.dkciteab.com Furthermore, Lucidone B attenuates the levels of phosphorylated JNK1/2 protein in the nuclear fraction, suggesting an impact on its translocation as well. wikipedia.org

MAPK ComponentExperimental ModelObserved Effect of Lucidone BReference
JNK1/2 PhosphorylationLPS-induced mouse liver tissueSignificant, concentration-dependent inhibition of LPS-induced JNK1/2 activation. wikipedia.orgciteab.com
JNK1/2 PhosphorylationAAPH-treated HaCaT cellsSignificant suppression of JNK phosphorylation. fishersci.dkciteab.com
Nuclear Translocation of Phosphorylated JNK1/2LPS-induced macrophagesAttenuated levels of phosphorylated JNK1/2 protein in the nuclear fraction. wikipedia.org

In addition to JNK1/2, Lucidone B also modulates the activation of p38 MAPK. Studies have shown that Lucidone B significantly inhibits the LPS-induced activation (phosphorylation) of p38 MAPK in a concentration-dependent manner in LPS-induced mouse liver tissue. wikipedia.orgciteab.com Similar inhibitory effects on p38 MAPK phosphorylation were observed in AAPH-treated HaCaT cells following Lucidone B pretreatment. fishersci.dkciteab.com The levels of non-phosphorylated p38 MAPK were not affected by Lucidone B treatment, indicating a specific effect on its activation status. wikipedia.org Moreover, Lucidone B has been shown to attenuate the levels of phosphorylated p38 MAPK protein in the nuclear fraction, suggesting an impact on its nuclear translocation. wikipedia.org

MAPK ComponentExperimental ModelObserved Effect of Lucidone BReference
p38 MAPK Activation/PhosphorylationLPS-induced mouse liver tissueSignificant, concentration-dependent inhibition of LPS-induced p38 MAPK activation. wikipedia.orgciteab.com
p38 MAPK Activation/PhosphorylationAAPH-treated HaCaT cellsSignificant suppression of p38 MAPK phosphorylation. fishersci.dkciteab.com
Nuclear Translocation of Phosphorylated p38 MAPKLPS-induced macrophagesAttenuated levels of phosphorylated p38 MAPK protein in the nuclear fraction. wikipedia.org

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

Lucidone B has been demonstrated to modulate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling axis, a crucial pathway involved in cell growth, proliferation, survival, and metabolism. In the context of wound healing, lucidone B accelerates the process by activating the PI3K/Akt signaling cascade. This activation promotes the growth and migration of keratinocytes, fibroblasts, and endothelial cells, and influences macrophage inflammation. wikipedia.orgnih.gov Conversely, in certain cancer models, lucidone B exhibits an inhibitory effect on this pathway. For instance, in pancreatic cancer cells, lucidone B inhibits the HMGB1/RAGE/PI3K/Akt axis, leading to enhanced apoptotic cell death and reduced autophagy. nih.govresearchgate.net Similarly, methyl lucidone, a derivative of lucidone B, has been shown to suppress the PI3K/Akt survival pathway in ovarian cancer cells, resulting in G2/M phase arrest and induction of apoptosis. citeab.comfishersci.ca

Table 1: Effects of Lucidone B on PI3K/Akt Signaling in Experimental Models

Model SystemLucidone B Concentration/TreatmentObserved Effect on PI3K/Akt SignalingOutcome/ContextCitation
Keratinocytes/Fibroblasts/Endothelial Cells, MacrophagesNot specified (wound healing context)Activation of PI3K/Akt cascadePromotes cell growth, migration, and macrophage inflammation for wound healing. wikipedia.orgnih.gov
Pancreatic Cancer Cells (MIA Paca-2, MIA Paca-2GEMR)Not specifiedInhibition of HMGB1/RAGE/PI3K/Akt axisPromotes apoptotic cell death, reduces autophagy, enhances chemosensitivity. nih.govresearchgate.net
Ovarian Cancer Cells (OVCAR-8, SKOV-3)2.5-80 µM (Methyl lucidone)Suppression of PI3K/Akt survival pathwayInduces G2/M phase arrest and apoptosis. citeab.comfishersci.ca

Other Signaling Pathways (e.g., PPARγ, C/EBPα, MITF, AP-1)

Lucidone B also modulates other significant signaling pathways, contributing to its diverse biological activities.

Microphthalmia-associated Transcription Factor (MITF): In the context of melanogenesis, lucidone B significantly attenuates the expression of MITF protein in alpha-MSH-induced B16 melanoma cells in a concentration-dependent manner. lipidmaps.orgcdutcm.edu.cnnih.gov This suppression of MITF is a key mechanism underlying lucidone B's antimelanogenic activity. lipidmaps.orgcdutcm.edu.cnnih.gov

Table 2: Effects of Lucidone B on Other Signaling Pathways

Pathway/FactorModel SystemLucidone B Concentration/TreatmentObserved EffectOutcome/ContextCitation
PPARγ, C/EBPα3T3-L1 cells40 µmol/LReduces transcription levels of PPARγ and C/EBPα mRNASuppresses adipogenesis. uni-freiburg.demdpi.com
MITFα-MSH-induced B16 melanoma cellsConcentration-dependent (e.g., 0.5-8 µM)Attenuates MITF protein expressionContributes to antimelanogenic activity. lipidmaps.orgcdutcm.edu.cnnih.gov
AP-1LPS-induced RAW 264.7 murine macrophage cells and miceVarious concentrations (e.g., 50-200 mg/kg in mice)Inhibits AP-1 DNA binding activity; decreases JNK phosphorylationExerts anti-inflammatory effects.

Regulation of Gene and Protein Expression

Lucidone B significantly regulates the expression of various genes and proteins involved in inflammatory responses, antioxidant defense, melanogenesis, and adipogenesis.

Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, PGE2)

Lucidone B demonstrates potent anti-inflammatory properties by modulating the expression of key pro-inflammatory mediators. It significantly inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells and in mouse models. Furthermore, lucidone B notably decreases the secretion of tumor necrosis factor-alpha (TNF-α).

The inhibitory effects of lucidone B extend to the mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are suppressed in a dose-dependent manner. This suppression is primarily mediated by the inhibition of nuclear factor-kappaB (NF-κB) activation, preventing the degradation of its inhibitor protein, I-κB, and hindering the binding of NF-κB to its cis-acting element. Additionally, lucidone B diminishes COX-2 expression through the down-regulation of the extracellular signal-regulated kinase (ERK) and p38 MAPK signaling pathways. wikipedia.org

Table 3: Effects of Lucidone B on Pro-inflammatory Mediators

MediatorModel SystemLucidone B Concentration/TreatmentObserved EffectCitation
NO, PGE2LPS-induced RAW 264.7 murine macrophage cellsNot specified (inhibits production)Significant inhibition of production.
NO, PGE2, TNF-αLPS-induced mice50-200 mg/kg (pretreatment for 12h)Inhibited production.
TNF-αLPS-induced RAW 264.7 macrophages10 μg/mL, 25 μg/mL (20h)Decreased secretion.
iNOS, COX-2 (mRNA & protein)LPS-induced RAW 264.7 murine macrophage cellsDose-dependentInhibited expression.
iNOS, COX-2 (mRNA & protein)LPS-induced miceConcentration-dependentReduced expression.
COX-2AAPH-induced HaCaT cells0.5-10 μg/mLDiminished expression.

Antioxidant Enzymes (e.g., HO-1)

Lucidone B plays a role in antioxidant defense by inducing the expression of heme oxygenase-1 (HO-1). Lucidone B significantly induces HO-1 production, an effect that is mediated by the activation and nuclear translocation of nuclear factor erythroid 2-related factor-2 (Nrf2). wikipedia.org This Nrf2-mediated HO-1 induction is a pivotal mechanism for lucidone B's hepatoprotective and antioxidant properties. wikipedia.org Furthermore, HO-1 induction by lucidone B contributes to its antiviral activity, notably against Hepatitis C virus (HCV) and Dengue virus (DENV), by enhancing the antiviral interferon response and inhibiting viral protease activity. wikipedia.org

Table 4: Effects of Lucidone B on Antioxidant Enzymes

EnzymeModel SystemLucidone B Concentration/TreatmentObserved EffectOutcome/ContextCitation
HO-1HCV replicon system, DENV-infected Huh-7 cellsConcentration-dependent (e.g., 15 ± 0.5 µM for HCV, 25 ± 3 µM for DENV)Significantly induced HO-1 production.Suppresses viral replication (HCV, DENV); enhances antiviral interferon response. wikipedia.org
HO-1Ethanol-challenged HepG2 cellsNot specifiedUpregulation of HO-1.Hepatoprotective action against oxidative stress. wikipedia.org

Melanogenesis-Related Proteins (e.g., Tyrosinase, MITF)

Lucidone B exhibits antimelanogenic activity through its impact on proteins involved in melanin (B1238610) synthesis. It strongly inhibits the activity of mushroom tyrosinase and significantly inhibits tyrosinase activity in alpha-MSH-induced B16 melanoma cells. lipidmaps.orgcdutcm.edu.cnnih.gov This leads to a measurable decrease in melanin content in cultured B16 melanoma cells. lipidmaps.orgcdutcm.edu.cnnih.gov Mechanistically, lucidone B attenuates the expression of both tyrosinase and Microphthalmia-associated Transcription Factor (MITF) protein in a concentration-dependent manner, as demonstrated by western blot analysis. lipidmaps.orgcdutcm.edu.cnnih.gov Quantitative real-time reverse-transcription polymerase chain reaction (RT-PCR) has further confirmed that lucidone B inhibits the expression of tyrosinase mRNA. lipidmaps.orgcdutcm.edu.cnnih.gov The antimelanogenic activity of lucidone B is primarily attributed to its direct inhibition of tyrosinase enzyme activity and the suppression of tyrosinase and MITF expression. lipidmaps.orgcdutcm.edu.cnnih.gov

Table 5: Effects of Lucidone B on Melanogenesis-Related Proteins

Protein/EnzymeModel SystemLucidone B Concentration/TreatmentObserved EffectOutcome/ContextCitation
TyrosinaseMushroom tyrosinase, α-MSH-induced B16 melanoma cellsStrongly inhibits (mushroom); significantly inhibits (B16 cells)Decreased melanin content.Antimelanogenic activity. lipidmaps.orgcdutcm.edu.cnnih.gov
Tyrosinase (protein & mRNA)α-MSH-induced B16 melanoma cellsConcentration-dependentAttenuates expression.Antimelanogenic activity. lipidmaps.orgcdutcm.edu.cnnih.gov
MITF (protein)α-MSH-induced B16 melanoma cellsConcentration-dependentAttenuates expression.Antimelanogenic activity. lipidmaps.orgcdutcm.edu.cnnih.gov

Adipogenesis-Associated Genes

Lucidone B influences adipogenesis by regulating the expression of genes associated with fat cell differentiation. At a concentration of 40 µmol/L, lucidone B suppressed adipogenesis in 3T3-L1 cells by reducing the transcription levels of several key adipogenic genes. uni-freiburg.demdpi.com These include peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), liver X receptor alpha (LXR-α), lipoprotein lipase (B570770) (LPL), adipocyte protein 2 (aP2), glucose transporter type 4 (GLUT4), and adiponectin. uni-freiburg.demdpi.com In vivo studies have further supported these findings, demonstrating that dietary intake of lucidone B alleviates high-fat diet-induced obesity in C57BL/6 mice. This alleviation is characterized by reduced body and liver weight, decreased epididymal and perirenal adipose tissue, and lower plasma cholesterol, triglyceride, glucose, and insulin (B600854) levels. wikipedia.orguni-freiburg.demdpi.com

Table 6: Effects of Lucidone B on Adipogenesis-Associated Genes

Gene/ProteinModel SystemLucidone B Concentration/TreatmentObserved EffectOutcome/ContextCitation
PPARγ, C/EBPα, LXR-α, LPL, aP2, GLUT4, Adiponectin3T3-L1 cells40 µmol/LReduced transcription levels.Suppression of adipogenesis. uni-freiburg.demdpi.com
Lipid content, fat-cell size3T3-L1 cells, C57BL/6 mice (high-fat diet)40 µmol/L (in vitro); 1250 mg/kg of diet (in vivo)Decreased lipid droplet accumulation; reduced body/liver weight, adipose tissue, and fat-cell size.Alleviates obesity and metabolic disorders. wikipedia.orguni-freiburg.demdpi.com

Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). Their activities are tightly regulated by tissue inhibitors of metalloproteinases (TIMPs). An imbalance between MMPs and TIMPs is implicated in the progression of various diseases, including cancer and chronic tissue ulcers. TIMP-1, for instance, regulates MMPs and can promote cell proliferation and exhibit anti-apoptotic functions. chemfaces.comuni-mainz.deuni-freiburg.de

Table 1: Effects of Lucidone on MMPs and TIMPs in Keratinocytes

Protein/EnzymeEffect of LucidoneObserved OutcomeReference
MMP-9ActivationPromotes migration/invasion nih.gov
MMP-2ActivationPromotes migration/invasion nih.gov
uPAActivationPromotes migration/invasion nih.gov
uPARActivationPromotes migration/invasion nih.gov
TIMP-1SuppressionPromotes migration/invasion nih.gov
TIMP-2SuppressionPromotes migration/invasion nih.gov
PAI-1SuppressionPromotes migration/invasion nih.gov

Cell Cycle Regulatory Proteins

Cell cycle progression is a highly regulated process governed by a complex network of proteins, including cyclins, cyclin-dependent kinases (CDKs), and their inhibitors (CDKIs) such as p21, p27, and p53. Cyclin D1 (CCND1) is a key regulator for the transition from the G1 to the S phase of the cell cycle. nih.gov

Studies have shown that Lucidone influences cell cycle regulatory proteins. In keratinocytes, Lucidone promoted cell cycle progression by increasing the expression of proliferating cell nuclear antigen (PCNA) and CDK4, while simultaneously decreasing the expression of p21 and p27 nih.gov. Furthermore, Lucidone induced the nuclear translocation of β-catenin, which was associated with increased expression of transcriptional target genes, including c-Myc and cyclin-D1, through a GSK3β-dependent pathway nih.gov.

Table 2: Effects of Lucidone on Cell Cycle Regulatory Proteins in Keratinocytes

Protein/GeneEffect of LucidonePathway/MechanismReference
PCNAIncreased expressionPromotes cell cycle nih.gov
CDK4Increased expressionPromotes cell cycle nih.gov
p21Decreased expressionPromotes cell cycle nih.gov
p27Decreased expressionPromotes cell cycle nih.gov
β-cateninNuclear translocationGSK3β-dependent pathway nih.gov
c-MycIncreased expressionTranscriptional target nih.gov
Cyclin D1Increased expressionTranscriptional target nih.gov

Epithelial-Mesenchymal Transition (EMT) Markers

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic cell-cell adhesion and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities. Key markers of EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin, Twist, and Snail.

Lucidone has been observed to induce EMT in keratinocytes. This effect is characterized by the downregulation of epithelial marker proteins, specifically E-cadherin and occludin, and a concomitant upregulation of mesenchymal marker proteins, including vimentin, Twist, and Snail nih.gov.

Table 3: Effects of Lucidone on Epithelial-Mesenchymal Transition (EMT) Markers in Keratinocytes

Marker TypeProteinEffect of LucidoneReference
EpithelialE-cadherinDownregulation nih.gov
EpithelialOccludinDownregulation nih.gov
MesenchymalVimentinUpregulation nih.gov
MesenchymalTwistUpregulation nih.gov
MesenchymalSnailUpregulation nih.gov

Multidrug Resistance Protein 1 (MDR1)

Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein 1 (ABCB1), is an ATP-dependent efflux pump located in the cell membrane. It plays a significant role in pumping various foreign substances out of cells and is implicated in the development of multidrug resistance in cancer cells following chemotherapy.

Lucidone has been shown to inhibit the expression of MDR1. In studies involving pancreatic cancer cells (MIA Paca-2 and gemcitabine-resistant MIA Paca-2GEMR cells), Lucidone significantly inhibited MDR1 expression by modulating the High-Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End Products (RAGE)/PI3K/Akt signaling pathway. This inhibition by Lucidone was associated with enhanced chemosensitivity, particularly when combined with gemcitabine (B846) treatment in resistant pancreatic cancer cells.

Table 4: Effect of Lucidone on MDR1 Expression and Chemosensitivity

TargetCell TypeEffect of LucidoneAssociated OutcomeReference
MDR1Pancreatic cancer cells (MIA Paca-2, MIA Paca-2GEMR)Inhibition of expressionEnhanced chemosensitivity, particularly with gemcitabine

High-Mobility Group Box 1 (HMGB1) and Receptor for Advanced Glycation End Products (RAGE)

High-Mobility Group Box 1 (HMGB1) is a protein that plays a complex role in tumor biology. When released into the extracellular space, HMGB1 can bind to the Receptor for Advanced Glycation End Products (RAGE), a member of the immunoglobulin superfamily. The HMGB1/RAGE axis is involved in various biological processes, including inflammation, cell invasion, autophagy, apoptosis, and tumor progression, and has been linked to multidrug resistance.

Lucidone has been found to inhibit the HMGB1/RAGE/PI3K/Akt signaling pathway in pancreatic cancer cells. Specifically, Lucidone significantly reduced the protein levels of both HMGB1 and RAGE in gemcitabine-resistant pancreatic cancer cells. This inhibitory action contributes to Lucidone's ability to promote apoptotic cell death and inhibit the expression of autophagic proteins (Atg5, Beclin-1, LC3-II, and Vps34), thereby reducing autophagy and enhancing chemosensitivity in gemcitabine-resistant cells.

Table 5: Effects of Lucidone on HMGB1 and RAGE Signaling

TargetCell TypeEffect of LucidoneAssociated OutcomeReference
HMGB1Pancreatic cancer cells (MIA Paca-2, MIA Paca-2GEMR)Inhibition of protein levelsReduced autophagy, enhanced apoptosis, increased chemosensitivity
RAGEPancreatic cancer cells (MIA Paca-2, MIA Paca-2GEMR)Inhibition of protein levelsReduced autophagy, enhanced apoptosis, increased chemosensitivity
PI3K/Akt pathwayPancreatic cancer cells (MIA Paca-2, MIA Paca-2GEMR)InhibitionReduced autophagy, enhanced apoptosis, increased chemosensitivity

Enzyme Activity Modulation

Tyrosinase Activity Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis, making its activity a primary target for inhibiting melanogenesis.

Lucidone has been identified as a potent inhibitor of tyrosinase activity. It strongly inhibits mushroom tyrosinase activity. Furthermore, in alpha-MSH-induced B16 melanoma cells, Lucidone significantly inhibits cellular tyrosinase activity, leading to a decrease in melanin content. Mechanistically, Lucidone attenuates the expression of tyrosinase and Microphthalmia-associated Transcription Factor (MITF) protein in a concentration-dependent manner, as evidenced by western blot analysis. Quantitative real-time reverse-transcription polymerase chain reaction (RT-PCR) has further confirmed that Lucidone inhibits the expression of tyrosinase mRNA. While Lucidone exerts these antimelanogenic effects, it was not found to play a major role in the induction of the ERK signaling pathway. The antimelanogenic activity of Lucidone is thus primarily attributed to its direct inhibition of tyrosinase activity and the suppression of tyrosinase and MITF expression.

Table 6: Effects of Lucidone on Tyrosinase Activity and Melanogenesis

TargetCell/Enzyme SystemEffect of LucidoneAssociated OutcomeReference
Tyrosinase activityMushroom tyrosinaseStrong inhibitionN/A
Tyrosinase activityα-MSH-induced B16 melanoma cellsSignificant inhibitionDecreased melanin content
Tyrosinase protein expressionα-MSH-induced B16 melanoma cellsAttenuation (concentration-dependent)Decreased melanin content
Tyrosinase mRNA expressionα-MSH-induced B16 melanoma cellsInhibitionDecreased melanin content
MITF protein expressionα-MSH-induced B16 melanoma cellsAttenuation (concentration-dependent)Decreased melanin content
ERK signaling pathwayα-MSH-induced B16 melanoma cellsNo major role in activationN/A

Cyclooxygenase (COX) Isoenzyme Inhibition

Lucidone significantly inhibits the production of prostaglandin E2 (PGE2), a crucial inflammatory mediator, in various experimental models. Studies in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells and LPS-induced mice have shown that lucidone effectively reduces PGE2 levels nih.govwikipedia.orguni.lueasychem.org. This inhibitory effect is consistently accompanied by a dose-dependent decrease in both the mRNA and protein expression levels of cyclooxygenase-2 (COX-2) nih.govwikipedia.orguni.lueasychem.org.

The mechanism underlying lucidone's COX-2 inhibition involves the downregulation of key transcription factors. Lucidone has been shown to suppress the binding of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are common response elements for COX-2 gene expression nih.govwikipedia.orgeasychem.org. Furthermore, lucidone inhibits the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (p38MAPKs), signaling pathways that play significant roles in PGE2 production nih.govwikipedia.orgeasychem.org. In human skin keratinocytes (HaCaT cells), pretreatment with lucidone also significantly inhibited 2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)-induced PGE2 production and COX-2 expression.

Table 1: Effect of Lucidone on Inflammatory Mediators and Enzymes in LPS-Induced RAW 264.7 Murine Macrophage Cells

Inflammatory Mediator/EnzymeEffect of LucidoneMechanism/ObservationReference
PGE2 ProductionSignificantly inhibitedDose-dependent reduction nih.govwikipedia.orguni.lueasychem.org
COX-2 mRNA ExpressionDose-dependently inhibitedDownregulation of gene expression nih.govwikipedia.orguni.lueasychem.org
COX-2 Protein ExpressionDose-dependently inhibitedDownregulation of protein levels nih.govwikipedia.orguni.lueasychem.org
NF-κB ActivationInhibitedReduced nuclear translocation and DNA binding nih.govwikipedia.orgeasychem.org
AP-1 BindingInhibitedDownregulation of AP-1 binding nih.govwikipedia.orgeasychem.org
JNK/p38MAPKs ActivationInhibitedReduced phosphorylation, impacting downstream signaling nih.govwikipedia.orgeasychem.org

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Lucidone exerts a potent anti-inflammatory effect through the inhibition of inducible nitric oxide synthase (iNOS). It significantly reduces the production of nitric oxide (NO) in LPS-induced RAW 264.7 murine macrophage cells and in LPS-challenged mice nih.govwikipedia.orguni.lueasychem.org. This reduction in NO is directly correlated with a dose-dependent decrease in both the mRNA and protein expression levels of iNOS nih.govwikipedia.orguni.lueasychem.org.

The mechanistic basis for lucidone's iNOS inhibition is multifaceted. It involves the suppression of transcription factor NF-κB activation, a critical regulator of iNOS gene expression wikipedia.orguni.lueasychem.org. Lucidone achieves this by preventing the degradation of I-κB, a protein that sequesters NF-κB in the cytoplasm, thereby reducing NF-κB's nuclear translocation and DNA binding nih.govwikipedia.orgeasychem.org. Additionally, lucidone inhibits the activation of JNK and p38MAPKs signals, which are implicated in NO production and NF-κB/AP-1 activation nih.govwikipedia.orgeasychem.org.

Table 2: Effect of Lucidone on Nitric Oxide Production and iNOS Expression in LPS-Induced Models

Inflammatory Mediator/EnzymeEffect of LucidoneMechanism/ObservationReference
Nitric Oxide (NO) ProductionSignificantly inhibitedDose-dependent reduction nih.govwikipedia.orguni.lueasychem.org
iNOS mRNA ExpressionDose-dependently inhibitedDownregulation of gene expression nih.govwikipedia.orguni.lueasychem.org
iNOS Protein ExpressionDose-dependently inhibitedDownregulation of protein levels nih.govwikipedia.orguni.lueasychem.org
NF-κB ActivationInhibitedReduced nuclear translocation and DNA binding nih.govwikipedia.orgeasychem.org
I-κB DegradationPreventedAssociated with reduced NF-κB translocation wikipedia.orguni.lueasychem.org
JNK/p38MAPKs ActivationInhibitedReduced phosphorylation, impacting downstream signaling nih.govwikipedia.orgeasychem.org

Viral Protease Inhibition (e.g., DENV NS2B/3 protease)

Lucidone demonstrates antiviral activity, notably against Dengue virus (DENV) and Hepatitis C virus (HCV), by targeting viral proteases and modulating host antiviral responses. For DENV, lucidone exhibits inhibitory activity with an EC50 value of 25 ± 3 μM. A key mechanism of its anti-DENV action is the significant suppression of DENV NS2B/NS3 protease activity.

This inhibition is intricately linked to lucidone's ability to induce heme oxygenase-1 (HO-1) production. The product of HO-1 activity, biliverdin (B22007) (PubChem CID: 5280353), is known to directly inhibit DENV protease activity. The anti-DENV efficacy of lucidone is attenuated when HO-1 gene expression is silenced or its activity is blocked, underscoring the critical role of HO-1 in this antiviral mechanism. Furthermore, lucidone stimulates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor involved in the transactivation of HO-1 expression, thereby contributing to its anti-DENV effects. The suppression of DENV NS2B/NS3 protease by lucidone ultimately leads to the rescue of the DENV-suppressed antiviral interferon (IFN) response, effectively inhibiting viral replication.

Beyond DENV, lucidone has also been reported to suppress HCV replication. This effect is similarly mediated by the induction of HO-1 expression, which leads to an enhancement of the antiviral IFN response and direct inhibition of HCV NS3/4A protease activity.

Table 3: Antiviral Activity of Lucidone Against Dengue Virus

Target/ActivityEffect of LucidoneValue/ObservationReference
DENV ReplicationInhibitedEC50 = 25 ± 3 μM
DENV NS2B/NS3 Protease ActivitySignificantly suppressedLinked to HO-1 induction and biliverdin production
Heme Oxygenase-1 (HO-1) ProductionSignificantly inducedContributes to anti-DENV activity
Nrf2 StimulationStimulatedInvolved in HO-1 transactivation
Antiviral IFN ResponseRescued/AugmentedDue to DENV NS2B/NS3 protease suppression

Protein Tyrosine Kinase Activity Modulation

While comprehensive detailed research findings and specific quantitative data, such as IC50 values, for lucidone's direct modulation of protein tyrosine kinase (PTK) activity are not extensively detailed within the scope of the current search results, some studies suggest its involvement in this area. Lucidone has been investigated for its antitumor activity in various human cancer cell lines in vitro, with indications that these effects may be mediated, in part, through the inhibition of protein tyrosine kinase activities. Protein tyrosine kinases are crucial enzymes involved in numerous cellular signaling pathways that regulate cell proliferation, differentiation, and survival, and their aberrant activity is often linked to cancer development. While the precise mechanisms and specific PTK targets of lucidone require further elucidation with dedicated studies, this preliminary information suggests a potential role for lucidone in modulating PTK activity as part of its broader biological effects.

Pre Clinical Biological Activities in Experimental Models in Vitro and in Vivo

Anti-inflammatory Effects

Lucidone (B1675363) B has been shown to possess significant anti-inflammatory properties by modulating key pathways involved in the inflammatory response.

Inhibition of Inflammation in Macrophage Models (e.g., RAW 264.7 cells)

In laboratory studies using RAW 264.7 murine macrophage cells, Lucidone B has been observed to effectively counteract inflammatory responses induced by lipopolysaccharide (LPS). The compound significantly inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, it markedly decreases the secretion of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. nih.gov

The mechanism behind these effects involves the suppression of the enzymes responsible for producing these mediators. Research shows that Lucidone B inhibits the messenger RNA (mRNA) and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.gov This inhibition is achieved by targeting upstream signaling pathways. Lucidone B prevents the degradation of I-kappa B (IκB), which in turn reduces the translocation of the nuclear factor-kappa B (NF-κB) complex into the nucleus. nih.gov It also hinders the binding of NF-κB to its target DNA. Additionally, Lucidone B inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs) signaling pathways, which are crucial for the production of NO, PGE2, and TNF-α. nih.gov

Table 1: Effects of Lucidone B on Inflammatory Markers in RAW 264.7 Macrophage Cells

Marker Effect of Lucidone B Underlying Mechanism
Nitric Oxide (NO) Inhibition of production Downregulation of iNOS expression
Prostaglandin E2 (PGE2) Inhibition of production Downregulation of COX-2 expression
Tumor Necrosis Factor-alpha (TNF-α) Decreased secretion Inhibition of NF-κB and MAPKs signaling
iNOS and COX-2 Inhibition of mRNA and protein expression Inhibition of NF-κB and MAPKs signaling
NF-κB Reduced nuclear translocation and DNA binding Prevention of IκB degradation

Modulation of Inflammatory Responses in Animal Models (e.g., LPS-induced inflammation, croton oil-induced edema)

The anti-inflammatory effects of Lucidone B have also been confirmed in animal models. In mice with LPS-induced acute systemic inflammation, pretreatment with Lucidone B led to a significant reduction in the production of NO, PGE2, and TNF-α. nih.gov This in vivo study corroborated the in vitro findings, demonstrating that Lucidone B also suppressed the mRNA and protein levels of iNOS and COX-2 in these animals. nih.gov The underlying mechanism was again linked to the inhibition of the NF-κB and activator protein-1 (AP-1) pathways, as Lucidone B was shown to prevent NF-κB's nuclear translocation and DNA binding. nih.gov

While specific studies on Lucidone B using the croton oil-induced ear edema model—a standard assay for topical anti-inflammatory agents—are not detailed, this model is widely used to assess agents that inhibit inflammatory mediators like prostaglandins, which Lucidone B is known to suppress. sld.cunih.govnih.gov

Table 2: In Vivo Anti-inflammatory Effects of Lucidone B in LPS-Induced Mice

Inflammatory Mediator Effect of Lucidone B Pretreatment
Nitric Oxide (NO) Inhibited production
Prostaglandin E2 (PGE2) Inhibited production

Antioxidant Effects

Lucidone B exhibits protective effects against cellular damage caused by oxidative stress.

Protection against Oxidative Stress in Cellular Models (e.g., keratinocytes, hepatocytes)

In human keratinocyte (HaCaT) cells, Lucidone B has been shown to protect against oxidative damage induced by free radicals. researchgate.net It demonstrates a significant ability to mitigate the cytotoxic effects of oxidative stressors. researchgate.net

Similarly, in human hepatic (HepG2) cells, Lucidone B provides a hepatoprotective effect against alcohol-induced oxidative stress. nih.gov Pretreatment with the compound significantly reduces the leakage of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov It also decreases the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and prevents the depletion of glutathione (B108866) (GSH), a key intracellular antioxidant. nih.gov

The antioxidant mechanism of Lucidone B is linked to the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net This activation leads to an increased expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, thereby enhancing the cell's ability to combat oxidative stress. nih.govresearchgate.net

Table 3: Antioxidant Effects of Lucidone B in Cellular Models

Cell Model Stressor Protective Effects of Lucidone B
Human Keratinocytes (HaCaT) Free radicals (AAPH) Reduced cytotoxicity and ROS levels

Dermatoprotective and Anti-melanogenic Activities

Lucidone B has been investigated for its potential benefits in skin health, particularly in regulating melanin (B1238610) production.

Inhibition of Melanin Production in Melanocyte Models

In studies using B16 melanoma cells, a common model for studying melanogenesis, Lucidone B has been identified as a novel melanin inhibitor. researchgate.netnih.gov It significantly decreases the melanin content in these cells in a concentration-dependent manner. researchgate.netnih.gov

The primary mechanism for this anti-melanogenic activity is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. researchgate.netnih.gov Lucidone B directly inhibits the activity of mushroom tyrosinase and also suppresses cellular tyrosinase activity in B16 cells. researchgate.netnih.gov Furthermore, it attenuates the expression of tyrosinase at both the mRNA and protein levels. researchgate.netnih.gov This is achieved by downregulating the Microphthalmia-associated Transcription Factor (MITF), a key transcription factor that governs the expression of tyrosinase. researchgate.netnih.gov

Table 4: Anti-melanogenic Effects of Lucidone B in B16 Melanoma Cells

Parameter Effect of Lucidone B
Melanin Content Significantly decreased
Tyrosinase Activity Inhibited
Tyrosinase Expression Suppressed (mRNA and protein levels)

Protection of Skin Keratinocytes from Oxidative Damage

Lucidone B has demonstrated a protective role for human skin keratinocytes (HaCaT cells) against oxidative damage induced by free radicals. researchgate.net In experimental models, pretreatment with Lucidone B was found to significantly counter the cytotoxic effects of the free radical generator AAPH. researchgate.net Specifically, AAPH treatment reduced the viability of HaCaT cells to 62.3%, but this reduction was dose-dependently mitigated by the presence of Lucidone B. researchgate.net

The protective mechanism involves the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the transcription factor Nrf2. researchgate.net This pathway is a key component of the cellular defense against oxidative stress. researchgate.net Lucidone B was shown to suppress the generation of reactive oxygen species (ROS) induced by AAPH in HaCaT cells. researchgate.net Furthermore, it inhibited AAPH-induced lipid peroxidation, as evidenced by a significant reduction in intracellular malondialdehyde (MDA) levels. researchgate.net The compound also prevented DNA damage, with studies showing that Lucidone B at concentrations of 5 and 10 µg/mL significantly inhibited the DNA strand breaks caused by AAPH exposure. researchgate.net

Experimental ModelStress InducerKey FindingsMechanism of Action
Human Keratinocytes (HaCaT cells)AAPH (free radical generator)Increased cell viability, reduced intracellular ROS, inhibited lipid peroxidation (MDA levels), and prevented DNA damage. researchgate.netresearchgate.netUpregulation of HO-1 and Nrf2 antioxidant genes; downregulation of NF-κB signaling. researchgate.net

Hepatoprotective Effects

Mitigation of Liver Cell Damage in Experimental Models (e.g., alcohol-induced oxidative stress)

In vitro studies using human hepatoma (HepG2) cells have highlighted the hepatoprotective potential of Lucidone B against alcohol-induced oxidative stress. nih.govsci-hub.se When these liver cells were exposed to ethanol, there was a significant increase in the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of cell damage. nih.govsci-hub.se Pretreatment with Lucidone B was shown to significantly inhibit this leakage of ALT and AST in a dose-dependent manner, without causing any apparent cytotoxicity itself. nih.govsci-hub.se

The protective action of Lucidone B is linked to its ability to counteract oxidative stress. The compound significantly decreased ethanol-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), malondialdehyde (MDA), and reactive oxygen species (ROS). nih.govsci-hub.se It also mitigated the depletion of glutathione (GSH), a crucial intracellular antioxidant. nih.govsci-hub.se Mechanistically, Lucidone B upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) by activating the NF-E2-related factor 2 (Nrf2) signaling pathway. nih.gov This upregulation of phase-II enzymes and HO-1 is considered a pivotal mechanism for its hepatoprotective effects. nih.govsci-hub.se

Experimental ModelStress InducerBiomarkers of DamageEffect of Lucidone B
Human Hepatoma (HepG2) cellsEthanol (100mM)Increased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) release. nih.govsci-hub.seSignificantly inhibited the release of ALT and AST. nih.govsci-hub.se
Human Hepatoma (HepG2) cellsEthanol (100mM)Increased Nitric Oxide (NO), TNF-α, Malondialdehyde (MDA), and Reactive Oxygen Species (ROS); depletion of Glutathione (GSH). nih.govsci-hub.seSignificantly decreased levels of NO, TNF-α, MDA, and ROS; prevented GSH depletion. nih.govsci-hub.se

Anti-obesity and Hypolipidemic Effects

Suppression of Adipogenesis in Adipocyte Models

Lucidone B has been shown to interfere with the process of adipogenesis, which is the formation of fat cells. In studies using the 3T3-L1 preadipocyte cell line, a standard model for studying fat cell development, Lucidone B demonstrated an ability to suppress their differentiation into mature adipocytes. nih.gov At a concentration of 40 μmol/L, Lucidone B effectively inhibited adipogenesis by reducing the transcription levels of key adipogenic genes. nih.govresearchgate.net These genes include Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are master regulators of fat cell differentiation. nih.gov Other affected genes included Liver X receptor alpha (LXR-α), lipoprotein lipase (B570770) (LPL), fatty acid-binding protein 4 (aP2), glucose transporter type 4 (GLUT4), and adiponectin. nih.gov

Cell ModelConcentration of Lucidone BEffect on AdipogenesisAffected Genes
3T3-L1 preadipocytes40 μmol/LSuppressed differentiation into mature adipocytes. nih.govDownregulated transcription of PPARγ, C/EBPα, LXR-α, LPL, aP2, GLUT4, and adiponectin. nih.govresearchgate.net

Alleviation of High-Fat Diet Induced Obesity in Animal Models

The anti-obesity effects of Lucidone B have also been observed in animal models. nih.gov In a study involving C57BL/6 mice fed a high-fat diet (60% energy from fat), supplementation with Lucidone B for 12 weeks led to significant positive outcomes. nih.gov The mice receiving Lucidone B exhibited reduced body weight and liver weight compared to the control group on the high-fat diet alone. nih.govresearchgate.net There was also a notable reduction in the mass of epididymal and perirenal adipose tissue. nih.gov

Furthermore, Lucidone B treatment improved the food efficiency ratio (calculated as the percentage of weight gain divided by food intake) and led to lower plasma levels of cholesterol, triglycerides, glucose, and insulin (B600854). nih.govresearchgate.net Analysis of the adipose tissue from the Lucidone B-treated mice revealed a reduction in the average size of fat cells and a lower percentage of large adipocytes. nih.gov These findings suggest that dietary intake of Lucidone B can alleviate the effects of a high-fat diet. nih.gov

Animal ModelDietDurationKey Outcomes
C57BL/6 miceHigh-Fat Diet (60% kcal from fat)12 weeksReduced body and liver weight; reduced epididymal and perirenal adipose tissue; decreased food efficiency; lowered plasma cholesterol, triglycerides, glucose, and insulin; reduced average fat-cell size. nih.govresearchgate.net

Anti-viral Activities

Lucidone B has been identified as having inhibitory activity against certain viruses, notably Hepatitis C Virus (HCV) and Dengue virus (DENV). nih.govmedchemexpress.com In studies using an HCV replicon system, Lucidone B significantly suppressed HCV RNA levels. nih.govnih.gov The 50% effective concentration (EC50) was found to be 15 ± 0.5 μM in the HCV replicon assay and 20 ± 1.1 μM in an infectious assay using the JFH-1 strain of the virus. nih.govnih.gov The compound did not show significant cytotoxicity at effective concentrations. nih.gov

The anti-HCV mechanism of Lucidone B is linked to the induction of heme oxygenase-1 (HO-1). nih.govnih.gov This induction leads to an increase in the production of biliverdin (B22007), which in turn promotes an antiviral interferon response and inhibits the activity of the HCV NS3/4A protease. nih.gov The anti-HCV action of Lucidone B was reversed when HO-1 activity was blocked or when the genes for HO-1 or its regulator, Nrf2, were silenced, confirming the importance of this pathway. nih.govnih.gov Additionally, when combined with other anti-HCV agents like alpha interferon, telaprevir, BMS-790052, or PSI-7977, Lucidone B showed a synergistic effect in suppressing HCV RNA replication. nih.govnih.gov Lucidone B has also been reported to have inhibitory activity against Dengue virus (DENV) with an EC50 of 25 μM. medchemexpress.com

VirusExperimental SystemEC50Mechanism of Action
Hepatitis C Virus (HCV)HCV replicon system, JFH-1 infectious assay15 ± 0.5 μM (replicon), 20 ± 1.1 μM (JFH-1) nih.govnih.govInduces Nrf2-mediated heme oxygenase-1 (HO-1), leading to biliverdin production which inhibits the NS3/4A protease and enhances the interferon response. nih.gov
Dengue Virus (DENV)In vitro cell culture25 μM medchemexpress.comNot specified in the provided context.

Inhibition of Dengue Virus (DENV) Replication in Cellular and Animal Models

Lucidone B has demonstrated significant antiviral activity against the dengue virus (DENV) in both cellular (in vitro) and animal (in vivo) models. nih.gov In laboratory settings, Lucidone B was found to suppress DENV replication in infected Huh-7 cells. researchgate.net Its efficacy was confirmed through quantitative-reverse-transcription-polymerase chain reaction (qRT-PCR) analysis, which determined a 50% effective concentration (EC₅₀) value of 25 ± 3 μM. nih.gov

The primary mechanism behind this antiviral action involves the induction of heme oxygenase-1 (HO-1), a cellular enzyme with protective functions. nih.gov Lucidone B stimulates the production of HO-1 via the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov The elevated levels of HO-1 then inhibit the activity of the DENV NS2B/NS3 protease, a viral enzyme crucial for its replication. nih.gov This inhibition helps to restore the host's antiviral interferon (IFN) response, which is typically suppressed by the virus. nih.gov The crucial role of HO-1 was confirmed in experiments where silencing the HO-1 gene or blocking its activity with an inhibitor attenuated the anti-DENV effects of Lucidone B. nih.gov

The therapeutic potential of Lucidone B was further evaluated in a DENV-infected suckling mouse model. nih.govresearchgate.net In these in vivo studies, administration of Lucidone B effectively protected the mice from the lethal effects of DENV infection, leading to a sustained survival rate and a reduction in viral titers in the infected animals. nih.govresearchgate.net

Table 1: In Vitro Anti-Dengue Virus (DENV) Activity of Lucidone B

Parameter Value Cell Line

| EC₅₀ | 25 ± 3 μM | Huh-7 |

Suppression of Hepatitis C Virus (HCV) Replication in Replicon Systems

Lucidone B has been identified as a potent inhibitor of Hepatitis C Virus (HCV) replication in various in vitro models, particularly in HCV replicon systems. nih.govnih.govasm.org These systems are composed of subgenomic HCV RNA molecules that can replicate autonomously within hepatoma cells, serving as a key tool for discovering and evaluating antiviral agents. frontiersin.org

In studies using an HCV replicon system, Lucidone B significantly suppressed HCV RNA levels in a concentration-dependent manner. nih.govasm.org The 50% effective concentration (EC₅₀) for reducing HCV RNA was calculated to be 15 ± 0.5 μM. nih.govnih.govasm.org Furthermore, in an infectious assay using the JFH-1 strain of HCV, the EC₅₀ was determined to be 20 ± 1.1 μM. nih.govnih.govasm.org Notably, these antiviral concentrations showed no significant cytotoxicity. nih.govnih.govasm.org

Similar to its anti-DENV activity, the mechanism of Lucidone B against HCV involves the induction of heme oxygenase-1 (HO-1). nih.govasm.orgresearchgate.net Lucidone B stimulates HO-1 production by activating the Nrf2 pathway. nih.govasm.org The resulting increase in HO-1 and its product, biliverdin, leads to the inhibition of the HCV NS3/4A protease and the induction of an antiviral interferon response. nih.govasm.org The essential role of this pathway was demonstrated when blocking HO-1 activity or silencing the HO-1 or Nrf2 genes abrogated the anti-HCV effects of Lucidone B. nih.govasm.org

Table 2: In Vitro Anti-Hepatitis C Virus (HCV) Activity of Lucidone B

Assay System EC₅₀ Value
HCV Replicon Assay 15 ± 0.5 μM

| HCV JFH-1 Infectious Assay | 20 ± 1.1 μM |

Wound Healing Promotion

Enhancement of Keratinocyte and Fibroblast Proliferation and Migration

Lucidone B has been shown to promote key cellular processes involved in wound healing, specifically the proliferation and migration of keratinocytes and fibroblasts. nih.gov In studies using human keratinocyte (HaCaT) and fibroblast (Hs68) cell lines, Lucidone B demonstrated cell- and dose-specific effects on their growth and movement. nih.gov

In keratinocytes, Lucidone B promotes cell-cycle progression by increasing the expression of proteins like PCNA and CDK4, while decreasing cell-cycle inhibitors such as p21 and p27. nih.gov It also induces nuclear translocation of β-catenin, which in turn increases the expression of its target genes, including c-Myc and cyclin-D1, further driving proliferation. nih.gov Additionally, Lucidone B appears to facilitate keratinocyte migration by activating matrix metalloproteinases (MMP-9 and MMP-2) and the urokinase-type plasminogen activator (uPA), which are enzymes that remodel the extracellular matrix. nih.gov This process is partly mediated through the activation of the PI3K/AKT and NF-κB signaling pathways. nih.gov

Promotion of Angiogenesis in Experimental Models

Angiogenesis, the formation of new blood vessels, is a critical component of the wound healing process. Research indicates that Lucidone B promotes angiogenesis. nih.gov In experimental models, Lucidone B was found to increase the proliferation and migration of endothelial cells, which are the primary cells involved in forming new blood vessels. nih.gov The compound was also observed to trigger angiogenesis by upregulating the expression of key molecules such as MMP-9, uPA, and the Intercellular Adhesion Molecule 1 (ICAM-1). nih.gov Furthermore, Lucidone B can activate macrophages to produce Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the growth of endothelial cells, thereby contributing to neovascularization in the wound bed. nih.gov

Accelerated Wound Closure in Animal Models

The pro-healing effects of Lucidone B observed in cellular models have been successfully translated to in vivo animal studies. nih.gov In a mouse model of cutaneous wound healing, the topical application of an ointment containing Lucidone B resulted in significantly accelerated wound closure compared to control ointment-treated animals. nih.govresearchgate.net The compound was shown to accelerate healing in punched wounds on mice, demonstrating its potential for therapeutic use in wound management. nih.govnih.gov The enhanced healing is attributed to the coordinated effects of Lucidone B on keratinocytes, fibroblasts, and endothelial cells, which are mediated through the activation of PI3K/AKT, Wnt/β-catenin, and NF-κB signaling pathways. nih.gov

Anticancer Research Focus (Mechanistic aspects in cell lines)

While much of the research on Lucidone B has focused on its antiviral and wound-healing properties, it has also been investigated for its potential as an anticancer agent. Studies in various cancer cell lines have begun to elucidate the mechanistic aspects of its activity.

Lucidone B has been shown to induce apoptosis, or programmed cell death, in human cancer cells. For instance, in human oral squamous cell carcinoma (OSCC) lines, Lucidone B treatment led to cell cycle arrest at the G2/M phase and triggered apoptosis. This was associated with an increase in the production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioners of apoptosis.

In other cancer cell lines, such as human leukemia cells, Lucidone B has also demonstrated the ability to induce apoptosis and inhibit cell proliferation. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway and the MAPK pathway. The ability of Lucidone B to induce oxidative stress appears to be a common mechanism contributing to its anticancer effects across different cancer cell types.

Table 3: Chemical Compounds Mentioned

Compound Name
Lucidone B
Biliverdin
Interferon
Telaprevir
BMS-790052

Inhibition of Autophagy in Pancreatic Cancer Cells

Lucidone, a natural compound, has demonstrated significant effects on the process of autophagy in pancreatic cancer cells. nih.govnchu.edu.tw Autophagy is a cellular self-degradation process that is often dysregulated in cancer, contributing to cell survival and drug resistance. Research has shown that lucidone can inhibit this process, thereby sensitizing cancer cells to treatment.

In a study involving pancreatic ductal adenocarcinoma (PDAC) cells, lucidone treatment was found to significantly inhibit the expression of key autophagic proteins. nih.gov These proteins, including Atg5, Beclin-1, LC3-II, and Vps34, are crucial for the formation and maturation of autophagosomes. nih.govnchu.edu.tw The inhibition of these proteins was observed in both standard MIA Paca-2 pancreatic cancer cells and their gemcitabine-resistant counterparts (MIA Paca-2GEMR). nih.govnchu.edu.tw This suggests that lucidone's anti-autophagic activity is effective even in drug-resistant cancer cell lines.

The mechanism behind this inhibition involves the HMGB1/RAGE/PI3K/Akt signaling pathway. nih.govnchu.edu.tw Lucidone treatment was shown to suppress this pathway, which is known to be involved in the regulation of autophagy. nih.govnchu.edu.tw Specifically, lucidone attenuated both intracellular and extracellular levels of HMGB1 and RAGE, as well as Beclin-1 and Vps34. nchu.edu.tw This disruption of the signaling cascade ultimately leads to a reduction in autophagy, which in turn promotes apoptotic cell death. nih.govnchu.edu.tw

The following table summarizes the key autophagic proteins inhibited by lucidone in pancreatic cancer cells, as identified in the research.

Target ProteinCell Line(s)Observed EffectReference
Atg5MIA Paca-2, MIA Paca-2GEMRDecreased Expression nih.govnchu.edu.tw
Beclin-1MIA Paca-2, MIA Paca-2GEMRDecreased Expression nih.govnchu.edu.tw
LC3-IIMIA Paca-2, MIA Paca-2GEMRDecreased Expression nih.govnchu.edu.tw
Vps34MIA Paca-2, MIA Paca-2GEMRDecreased Expression nih.govnchu.edu.tw

Enhancement of Chemosensitivity in Drug-Resistant Cancer Cell Models

A significant challenge in cancer therapy is the development of drug resistance. Lucidone has shown promise in overcoming this obstacle by enhancing the chemosensitivity of drug-resistant cancer cells. nih.gov This effect is closely linked to its ability to inhibit autophagy and the expression of multidrug resistance proteins. nih.gov

In studies with gemcitabine-resistant pancreatic cancer cells (MIA Paca-2GEMR), treatment with lucidone in combination with gemcitabine (B846) resulted in a remarkable suppression of cell proliferation. nih.govnchu.edu.tw This indicates that lucidone can restore the sensitivity of resistant cells to conventional chemotherapy. The underlying mechanism for this enhanced chemosensitivity is the inhibition of the HMGB1/RAGE/PI3K/Akt signaling pathway, which leads to the suppression of multidrug resistance protein 1 (MDR1). nih.gov

The data from these studies provide a clear indication of lucidone's potential as an adjunct to chemotherapy. By targeting the mechanisms that cancer cells use to evade treatment, lucidone can help to improve the efficacy of existing anticancer drugs.

The table below illustrates the effect of lucidone on the chemosensitivity of pancreatic cancer cells to gemcitabine.

Cell LineTreatmentOutcomeReference
MIA Paca-2GEMRLucidone + GemcitabineEnhanced chemosensitivity, reduced cell proliferation nih.govnchu.edu.tw

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, allowing them to grow and spread uncontrollably. Lucidone has been shown to counteract this by inducing apoptosis in various cancer cell lines. nih.govnchu.edu.tw

In pancreatic cancer cells, lucidone treatment significantly promoted apoptotic cell death. nih.govnchu.edu.tw This pro-apoptotic effect is a direct consequence of its ability to inhibit the pro-survival autophagy pathway. nchu.edu.tw By shutting down the cell's self-recycling mechanism, lucidone pushes the cancer cells towards a path of self-destruction.

The induction of apoptosis by lucidone is not limited to pancreatic cancer. Other studies have demonstrated its cytotoxic effects and ability to induce apoptosis in other cancer cell lines, such as human chronic myeloid leukemia (K562) cells. nih.gov The molecular mechanisms often involve the arrest of the cell cycle and the activation of apoptotic pathways. nih.gov

The following table provides a summary of the cancer cell lines in which lucidone has been shown to induce apoptosis.

Cell LineCancer TypeKey FindingsReference
MIA Paca-2Pancreatic Ductal AdenocarcinomaPromoted apoptotic cell death nih.govnchu.edu.tw
MIA Paca-2GEMRGemcitabine-Resistant Pancreatic Ductal AdenocarcinomaPromoted apoptotic cell death nih.govnchu.edu.tw

Structure Activity Relationship Sar Studies of Lucidone B

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger or block a biological response uniroma1.itcomputabio.com. In the context of lucidone (B1675363) B and related cyclopentenediones, the α,β-unsaturated ketone moiety is frequently highlighted as a crucial pharmacophore researchgate.netresearchgate.net. This functional group is known to act as a Michael acceptor, capable of undergoing conjugate addition reactions with nucleophiles, such as thiol groups in proteins libretexts.orgnih.gov. This reactivity is often implicated in the biological activities of compounds containing this moiety nih.govnih.gov.

Research on other cyclopentenedione (B8730137) derivatives, such as coruscanone A analogs, has also pointed to the α,β-unsaturated carbonyl group as being responsible for biological activity, suggesting a common mechanism involving interaction with biological targets nih.gov. While the cyclopentenedione skeleton itself is a common denominator among these bioactive compounds, the specific substitutions and the presence of the α,β-unsaturated ketone appear critical for their observed effects researchgate.net.

Correlation between Structural Modifications and Biological Potency

Studies involving structural modifications of lucidone B or related compounds provide insights into how changes in specific parts of the molecule affect its biological activity. By synthesizing and testing analogs with variations in their structure, researchers can establish correlations between these modifications and observed changes in potency against various biological targets rsc.orgmdpi.com.

For instance, investigations into the anti-melanogenic activity of lucidone B have explored its effects on tyrosinase activity and the expression of related proteins like MITF nih.gov. While specific detailed data tables on lucidone B structural modifications and their precise impact on potency across all its reported activities were not extensively detailed in the provided search results, the general principle of SAR studies involves systematic modification and evaluation. For related cyclopentenediones, modifications to the enolic hydroxyl group have been shown to affect activity nih.gov. For example, some synthetic cyclopentenediones with a free enolic hydroxyl group were inactive in antifungal assays, while others with specific substitutions showed moderate activity nih.gov. This suggests that modifications around the cyclopentenedione core can significantly influence biological outcomes.

SAR studies often involve comparing the activities of the parent compound with those of its derivatives. A hypothetical example of how such data might be presented in SAR studies is shown below, illustrating the concept of correlating structural changes with activity (Note: This table is illustrative based on the type of data presented in SAR studies of related compounds, not specific to published lucidone B modification data found in the provided snippets).

CompoundStructural ModificationObserved Activity (e.g., IC₅₀)
Lucidone BParent CompoundX µM
Analog AModification at Position R₁Y µM
Analog BModification at Position R₂Z µM
Analog CModification at Positions R₁ and R₂W µM

Such tables, when populated with experimental data, allow researchers to identify which structural changes lead to increased, decreased, or altered biological activity.

Advanced Research Methodologies and Techniques in Lucidone B Studies

Cell-Based Assays

Cell-based assays are fundamental tools in Lucidone (B1675363) B research, providing insights into its effects on various cellular processes. These assays are conducted using diverse cell lines relevant to the specific research question, such as human keratinocytes (HaCaT cells) for skin-related studies. nchu.edu.twresearchgate.net

Viability and Proliferation Assays: These assays measure the number of living cells and their rate of growth after exposure to Lucidone B. Techniques like the Sulforhodamine B (SRB) assay or real-time cell analysis systems (e.g., xCELLigence) are commonly used. nih.govplos.org For instance, Lucidone has been shown to increase cell viability in HaCaT keratinocytes that were subjected to oxidative stress induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). researchgate.net This indicates a protective effect of Lucidone B against oxidative damage in these cells.

Migration and Invasion Assays: These assays assess the ability of cells to move and penetrate barriers, processes crucial in areas like wound healing and cancer metastasis. Methods include scratch wound healing assays and Transwell assays. nih.govnih.gov Real-time cell analysis systems can also be applied to monitor cell migration using specialized plates. nih.gov Studies on Lucidone B may utilize these techniques to investigate its potential impact on cell motility, particularly in contexts like skin regeneration or cancer progression, although specific findings for Lucidone B using these assays were not detailed in the provided snippets.

Reporter Gene Assays: These assays are used to study the transcriptional regulation of specific genes by Lucidone B. A reporter gene, such as luciferase, is linked to the promoter region of a target gene. indigobiosciences.complos.org Changes in the target gene's activity due to Lucidone B treatment are then quantified by measuring the reporter gene's expression (e.g., luminescence). indigobiosciences.complos.org This allows researchers to determine if Lucidone B activates or inhibits specific signaling pathways. Reporter gene assays are valuable for target identification, validation, and mechanistic studies in drug discovery. indigobiosciences.com

Data from cell viability studies using Lucidone B in HaCaT cells under AAPH-induced oxidative stress showed a significant increase in cell viability with Lucidone treatment. researchgate.net

Treatment GroupCell Viability (% of Control)
Control100
AAPHDecreased
AAPH + LucidoneIncreased compared to AAPH

Note: Specific numerical data for the percentage increase was not available in the provided snippets, but the trend of increased viability was reported.

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the effects of Lucidone B on gene and protein expression, providing insights into its underlying mechanisms.

Western Blot: This technique is used to detect and quantify specific proteins in cell or tissue lysates. plos.org It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. Western blot analysis has been used to study the effects of Lucidone B on the expression levels of proteins involved in antioxidant defense and inflammatory pathways. For example, studies have shown that Lucidone B treatment increases the protein levels of Nrf2 and HO-1 in HaCaT cells, particularly under oxidative stress conditions. nchu.edu.twresearchgate.net Conversely, it has been reported to inhibit the expression of COX-2. researchgate.net

RT-PCR and Quantitative Real-Time PCR (qPCR): These techniques are used to measure the levels of specific messenger RNA (mRNA) transcripts, providing an indication of gene expression. RT-PCR involves converting mRNA into complementary DNA (cDNA) and then amplifying it. qPCR allows for the quantification of the amplified DNA in real-time, offering a more precise measure of initial mRNA levels. plos.org While the provided snippets mention qPCR in the context of gene silencing validation plos.orgnih.govresearchgate.net, specific applications of RT-PCR or qPCR to directly measure changes in gene expression induced by Lucidone B were not detailed. However, given the findings on protein expression (e.g., Nrf2, HO-1, COX-2) nchu.edu.twresearchgate.net, it is highly likely that these techniques are employed to investigate the transcriptional regulation of the corresponding genes by Lucidone B.

EMSA (Electrophoretic Mobility Shift Assay): EMSA is used to study protein-DNA interactions, such as the binding of transcription factors to gene promoter regions. thermofisher.com This technique can reveal if a protein binds to a specific DNA sequence and if Lucidone B affects this binding. While not explicitly mentioned in the context of Lucidone B in the provided snippets, EMSA would be a relevant technique to explore how Lucidone B might influence the activity of transcription factors like Nrf2, which are known to be upregulated by Lucidone B. nchu.edu.twresearchgate.net

Gene Silencing/Knockdown: Techniques like using small interfering RNA (siRNA) are employed to reduce the expression of specific genes. nih.govresearchgate.net This allows researchers to study the role of a particular gene in the cellular response to Lucidone B. For instance, if Lucidone B's effect is thought to be mediated through a specific protein, silencing the gene encoding that protein can help confirm its involvement. The efficiency of gene silencing is typically validated using qPCR and Western blot. nih.govresearchgate.net

Findings from Western blot analysis on the effect of Lucidone B on Nrf2 and HO-1 protein expression in HaCaT cells are summarized below. nchu.edu.twresearchgate.net

Treatment GroupNrf2 Protein LevelHO-1 Protein Level
ControlBaselineBaseline
AAPHSlightly IncreasedBaseline
Lucidone (Dose-dependent)IncreasedIncreased
AAPH + LucidoneDramatically IncreasedSignificantly Increased

Biochemical Assays

Biochemical assays are utilized to measure the activity of enzymes and the levels of specific molecules, providing insights into the biochemical pathways affected by Lucidone B.

Enzyme Activity Assays: These assays measure the rate at which an enzyme catalyzes a specific reaction. This is useful for determining if Lucidone B directly affects the activity of enzymes involved in various cellular processes, such as antioxidant defense or inflammation. While not specifically mentioned for Lucidone B in the provided snippets, studies on similar protective compounds utilize enzyme activity assays for enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govbiozoojournals.ro

Lipid Peroxidation Assays: Lipid peroxidation is a process where free radicals damage lipids, leading to the formation of reactive aldehydes like malondialdehyde (MDA). Measuring MDA levels is a common method to assess oxidative damage to cell membranes. nchu.edu.twbiozoojournals.ro Lucidone B has been shown to suppress AAPH-induced lipid peroxidation in HaCaT cells, as evidenced by the reduction of intracellular MDA levels. nchu.edu.tw

ROS Detection: Reactive Oxygen Species (ROS) are highly reactive molecules that can cause oxidative stress and cellular damage. Assays using fluorescent probes like DCFH-DA (dichlorodihydrofluorescein diacetate) are used to detect and quantify intracellular ROS levels. nchu.edu.twnih.govup.pt Lucidone B has been found to significantly suppress AAPH-induced ROS generation in HaCaT cells, indicating its antioxidant activity. nchu.edu.tw

Key findings from biochemical assays on the antioxidant effects of Lucidone B are presented below. nchu.edu.tw

AssayMeasured MarkerEffect of Lucidone B on AAPH-treated cells
ROS DetectionIntracellular ROSSignificantly suppressed
Lipid Peroxidation AssayIntracellular MDASignificantly suppressed

Animal Models for In Vivo Evaluation

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of Lucidone B in a complex biological system. Rodents, such as mice and rats, are commonly used in preclinical studies. nih.govnih.govatlantic-bone-screen.com

In vivo studies allow researchers to investigate the effects of Lucidone B on disease models, such as models of oxidative stress or inflammation. While the provided snippets mention the importance and use of animal models in biomedical research and drug development nih.govnih.govatlantic-bone-screen.com, and one snippet refers to detecting a reporter in tumor-bearing mouse models plos.org, specific details about the use of animal models specifically for studying Lucidone B were not extensively provided in the context of its biological effects or therapeutic potential. However, given the in vitro findings on its protective effects against oxidative stress and inflammation nchu.edu.twresearchgate.net, it is highly probable that animal models are used to validate these effects in vivo and to study its impact on relevant disease conditions. Animal models are essential for bridging the gap between in vitro findings and potential clinical applications. nih.gov

Computational Approaches and In Silico Modeling

Computational approaches and in silico modeling play an increasingly important role in Lucidone B research, complementing experimental studies and providing predictive insights.

Molecular Docking: This technique predicts the binding affinity and interaction modes of a molecule (like Lucidone B) with a target protein. nih.govjhas-bwu.comnih.govresearchgate.net Molecular docking simulations can help identify potential protein targets of Lucidone B and understand how it might exert its effects at the molecular level. This is particularly useful when the biological target is not immediately obvious from in vitro experiments.

Drug Likeness Prediction: In silico tools can predict the pharmacokinetic properties of a compound, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). jhas-bwu.comnih.gov Drug likeness prediction assesses whether a compound has properties that make it likely to be an orally available drug with a favorable profile. jhas-bwu.comnih.gov This helps prioritize compounds for further experimental testing. Tools like Swiss ADME are used for such predictions. jhas-bwu.com

Computational methods are valuable for virtual screening of compound libraries, identifying potential drug candidates, analyzing bioactivity profiles, and elucidating possible off-target effects. nih.gov While specific computational studies on Lucidone B were not detailed in the provided snippets, the general application of these techniques in drug discovery and natural product research suggests their relevance in understanding Lucidone B's potential and guiding further experimental design.

Computational approaches, including molecular docking and drug likeness prediction, are integral to the early stages of drug discovery, helping to identify and optimize potential lead molecules. researchgate.net

Computational TechniqueApplication in Research
Molecular DockingPredicting binding to target proteins, understanding interactions
Drug Likeness PredictionAssessing pharmacokinetic properties, predicting bioavailability

Future Perspectives in Lucidone B Research

Elucidation of Unexplored Mechanisms of Action

While current research has identified several key signaling pathways modulated by Lucidone (B1675363) B, a deeper understanding of its molecular interactions is crucial for its development as a therapeutic agent. Initial studies have shown that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAP kinase pathways, leading to a reduction in pro-inflammatory molecules like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) nih.govresearchgate.net. Additionally, its ability to inhibit melanin (B1238610) production is linked to the suppression of tyrosinase and Microphthalmia-associated Transcription Factor (MITF) expression nih.gov.

Future research should aim to dissect these pathways further. For instance, identifying the direct molecular targets of Lucidone B within the NF-κB and MAPK cascades could reveal more specific mechanisms. Investigating its potential effects on other inflammatory signaling networks, such as the JAK-STAT pathway, or its influence on inflammasome activation, could uncover novel aspects of its immunomodulatory activity. Moreover, while its role in downregulating MITF is known, the upstream signaling events that lead to this suppression remain to be fully explored researchgate.netnih.gov. A comprehensive understanding of its pleiotropic effects on pathways like Nrf2, which is involved in cytoprotection, is also an important avenue for future studies researchgate.net.

Design and Synthesis of Novel, More Potent Analogs

A significant hurdle in the therapeutic development of natural products is often their limited bioavailability and potency researchgate.net. The chemical structure of Lucidone B offers a scaffold for the design and synthesis of novel analogs with improved pharmacological properties. The objectives of such synthetic efforts would be to enhance biological activity, increase solubility, and improve metabolic stability nih.gov.

One example of this approach is the development of Methyl lucidone (ML), a methyl derivative of Lucidone B, which has shown potent anti-inflammatory properties by inhibiting the upstream kinase TAK1 in the NF-κB and p38 MAP kinase pathways researchgate.net. This demonstrates that chemical modification can yield compounds with enhanced or more specific activity.

Future synthetic strategies could focus on several key areas:

Structural Modifications: Altering side chains or functional groups on the cyclopentenedione (B8730137) core to improve target binding affinity and potency nih.gov.

Prodrug Development: Designing inactive derivatives that are converted to the active Lucidone B form in vivo, potentially overcoming issues of poor solubility or bioavailability.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs and systematically evaluating how structural changes affect their biological activity to identify the most promising candidates for further development nih.govmdpi.com.

These efforts could lead to the identification of new chemical entities with superior efficacy and drug-like properties, making them more suitable for preclinical and clinical development nih.govnih.gov.

Investigation of Potential Synergistic Effects with Existing Agents

Combination therapy, where multiple drugs are used to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious disease. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-related toxicity mdpi.comelifesciences.org. Investigating the synergistic potential of Lucidone B with existing therapeutic agents is a promising area of future research.

Given its anti-inflammatory properties, Lucidone B could potentially be combined with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids to achieve a greater anti-inflammatory effect at lower doses, thereby minimizing side effects. In cancer therapy, natural compounds have been shown to synergize with conventional chemotherapeutics mdpi.com. For instance, the natural compound β-lapachone has been shown to work synergistically with other agents to perturb cancer cell metabolism nih.gov. Future studies could explore whether Lucidone B enhances the cytotoxic effects of chemotherapy drugs on cancer cells, potentially by sensitizing them to the primary agent or inhibiting resistance mechanisms mdpi.comnih.gov.

The mechanisms of synergy can be complex, involving both pharmacokinetic and pharmacodynamic interactions mdpi.com. Therefore, research in this area would require rigorous in vitro and in vivo testing to identify synergistic combinations and elucidate the molecular basis of their enhanced activity elifesciences.orgresearchgate.net.

Table 1: Potential Areas for Synergistic Research with Lucidone B

Therapeutic Area Potential Combination Agent Rationale for Synergy
Inflammation NSAIDs, Corticosteroids Target complementary inflammatory pathways, potentially allowing for dose reduction and fewer side effects.
Cancer Chemotherapy drugs (e.g., Cisplatin) Enhance cancer cell damage, overcome resistance mechanisms, and protect healthy cells from toxicity.
Dermatology Other skin-lightening agents Combine different mechanisms of melanogenesis inhibition for enhanced effect in treating hyperpigmentation.

Advancement of Pre-clinical Research for Therapeutic Applications

Translating the promising in vitro findings for Lucidone B into clinically viable treatments requires a robust and systematic program of pre-clinical research. A key challenge identified is the compound's limited bioavailability, which must be addressed to ensure effective delivery to target tissues in vivo researchgate.net.

Future pre-clinical studies should focus on several critical areas:

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Lucidone B and its potent analogs. Developing novel formulations, such as nanoparticle-based delivery systems, could be explored to improve its solubility and bioavailability.

Advanced Disease Models: While initial in vivo studies in mice have been valuable, future research should utilize more sophisticated animal models that more accurately mimic human diseases nih.govnih.gov. This will provide more relevant data on efficacy and potential toxicity.

Toxicology Studies: Comprehensive safety and toxicology studies are essential to determine the therapeutic window of Lucidone B and its derivatives before they can be considered for human trials.

Rigorous Trial Design: Pre-clinical trials must be designed to account for variables that can distort results, ensuring that the data generated is reliable and reproducible, paving the way for potential clinical trials in the future fastcompany.com.

By systematically addressing these pre-clinical hurdles, the therapeutic potential of Lucidone B for inflammatory and oxidative diseases can be thoroughly evaluated and advanced toward clinical application researchgate.net.

Q & A

Q. What are the established protocols for isolating Lucidone B from natural sources, and how can purity be validated?

Lucidone B is typically isolated from Ganoderma lucidum using methanol or ethanol extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate) and chromatographic techniques like silica gel column chromatography or preparative HPLC. Critical validation steps include:

  • Purity assessment : HPLC-DAD/UV analysis with ≥95% purity thresholds .
  • Structural confirmation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular identity .
  • Reproducibility : Detailed documentation of solvent systems, column parameters, and temperature conditions, as per Beilstein Journal of Organic Chemistry guidelines .

Q. Which in vitro assays are most reliable for evaluating Lucidone B’s antioxidant activity, and what are their limitations?

Common assays include:

  • ROS scavenging : DCFH-DA fluorescence in cell models (e.g., HepG2) to measure reactive oxygen species reduction .
  • Lipid peroxidation : MDA (malondialdehyde) quantification via thiobarbituric acid assay .
  • GSH/GSSG ratio : HPLC or enzymatic kits to assess oxidative stress modulation.
    Limitations : Cell line specificity (e.g., HepG2 vs. E47 cells may yield conflicting results due to CYP2E1 expression differences) and lack of in vivo correlation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Lucidone B’s mechanism of action across different oxidative stress models?

Discrepancies, such as Nrf2 activation variability in HepG2 versus E47 cells, require:

  • Controlled variables : Standardize cell culture conditions (oxygen levels, serum concentration) and validate Nrf2 knockdown/overexpression models using siRNA or CRISPR .
  • Multi-omics integration : Combine transcriptomics (Nrf2 target genes like HO-1) with metabolomics (GSH levels) to identify context-dependent pathways .
  • Cross-model validation : Compare results across primary hepatocytes, animal models, and 3D organoids to assess translational relevance.

Q. What methodological strategies optimize Lucidone B’s bioavailability in preclinical pharmacokinetic studies?

  • Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility, monitored via dynamic light scattering (DLS) and encapsulation efficiency assays.
  • Pharmacokinetic profiling : LC-MS/MS to measure plasma concentration-time curves, with attention to metabolites (e.g., glucuronidation products) .
  • Tissue distribution : Radiolabeled Lucidone B (³H or ¹⁴C) in rodent models to track organ-specific accumulation.

Q. How should researchers design dose-response experiments to account for non-linear effects in Lucidone B bioactivity studies?

  • Dose range selection : Pilot studies to identify EC₅₀ values via sigmoidal curve fitting (e.g., GraphPad Prism).
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes.
  • Threshold analysis : Differentiate cytoprotective vs. cytotoxic doses using MTT assays and caspase-3 activation markers .

Methodological and Reproducibility Considerations

Q. What are the best practices for ensuring reproducibility in Lucidone B synthesis and characterization?

  • Detailed documentation : Provide step-by-step synthetic protocols (reagents, catalysts, reaction times) in Supporting Information, as per Beilstein Journal of Organic Chemistry standards .
  • Crystallography : Publish X-ray diffraction data for novel derivatives to confirm stereochemistry.
  • Batch consistency : Report HPLC chromatograms and NMR spectra for multiple synthesis batches to validate purity .

Q. How can researchers address gaps in structure-activity relationship (SAR) studies for Lucidone B analogs?

  • Fragment-based design : Synthesize derivatives with modified triterpenoid cores (e.g., hydroxyl group substitutions) and test via molecular docking (e.g., Nrf2-Keap1 interaction simulations).
  • High-throughput screening : Use microplate readers to assay 100+ analogs for antioxidant activity in parallel .
  • Meta-analysis : Compare SAR data across published studies to identify conserved pharmacophores .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent effects of Lucidone B in longitudinal studies?

  • Mixed-effects models : Account for intra-subject variability in repeated-measures designs.
  • Survival analysis : Kaplan-Meier curves for in vivo toxicity studies (e.g., ethanol-induced liver damage models) .
  • Multivariate regression : Correlate Lucidone B concentration with biomarkers (e.g., HO-1 expression) while controlling for covariates like age or diet .

Q. How should conflicting in vitro and in vivo data on Lucidone B’s hepatoprotective efficacy be reconciled?

  • Mechanistic deconvolution : Use isolated perfused liver systems to decouple systemic vs. direct effects.
  • Dose normalization : Adjust in vitro doses to match achievable in vivo plasma levels.
  • Pathway inhibition : Co-administer inhibitors (e.g., brusatol for Nrf2) to confirm target specificity .

Ethical and Reporting Standards

Q. What ethical guidelines apply when using animal models to study Lucidone B’s therapeutic potential?

  • ARRIVE 2.0 compliance : Report sample size justification, randomization, and blinding in publications.
  • 3Rs principle : Prioritize cell-based assays (Replace), minimize animal numbers (Reduce), and refine protocols to mitigate suffering (Refine) .

Q. How can researchers ensure compliance with journal requirements when publishing Lucidone B research?

  • Data availability : Deposit raw NMR, HPLC, and bioassay datasets in repositories like Zenodo or Figshare.
  • Reproducibility checklists : Adopt guidelines from Nature Protocols or ACS Author Guidelines for method details .
  • Conflict of interest disclosure : Declare funding sources (e.g., pharmaceutical partnerships) that may influence interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LucidoneB
Reactant of Route 2
LucidoneB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.